1-(Furan-2-yl)-3-phenylpropane-1,3-dione
Description
Structure
2D Structure
Properties
CAS No. |
5910-23-6 |
|---|---|
Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
1-(furan-2-yl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C13H10O3/c14-11(10-5-2-1-3-6-10)9-12(15)13-7-4-8-16-13/h1-8H,9H2 |
InChI Key |
NDGWHQSOYIQHAS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CO2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CO2 |
Other CAS No. |
5910-23-6 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Furan 2 Yl 3 Phenylpropane 1,3 Dione
Classical Condensation Reactions
Classical condensation reactions represent the foundational methods for the formation of carbon-carbon bonds and are widely employed in the synthesis of 1,3-dicarbonyl compounds.
The Claisen condensation is a cornerstone of organic synthesis for the formation of β-keto esters or 1,3-diketones. rsc.org In a hypothetical synthesis of 1-(Furan-2-yl)-3-phenylpropane-1,3-dione, this approach would involve the reaction between methyl furan-2-carboxylate (B1237412) and acetophenone (B1666503). The reaction is typically promoted by a strong base, such as sodium ethoxide or sodium hydride, which deprotonates the α-carbon of acetophenone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of methyl furan-2-carboxylate. The subsequent elimination of a methoxide (B1231860) ion leads to the formation of the desired 1,3-diketone. A crucial aspect of the Claisen condensation is the use of at least a stoichiometric amount of base to drive the equilibrium by deprotonating the newly formed β-diketone, which is more acidic than the starting ketone.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| Methyl furan-2-carboxylate | Acetophenone | Sodium ethoxide | Ethanol | This compound |
| Methyl furan-2-carboxylate | Acetophenone | Sodium hydride | Tetrahydrofuran | This compound |
Base-catalyzed condensation is a general term that encompasses reactions like the Claisen condensation. The fundamental principle involves the generation of a nucleophilic enolate from a ketone, which then reacts with an ester. For the synthesis of this compound, a strong base is essential to generate a sufficient concentration of the acetophenone enolate. The choice of base and solvent is critical to optimize the reaction yield and minimize side reactions. For instance, using the sodium alkoxide corresponding to the alcohol of the ester (e.g., sodium methoxide for a methyl ester) can prevent transesterification side products. The reaction is typically worked up with an acidic solution to neutralize the base and protonate the enolate of the final product.
| Ketone | Ester | Base | General Yield Range |
| Acetophenone | Methyl furan-2-carboxylate | Sodium methoxide | Moderate to Good |
| Substituted Acetophenones | Substituted Furan-2-carboxylates | Lithium diisopropylamide | Moderate to High |
Modern Catalytic Synthetic Strategies
Recent advancements in organic synthesis have led to the development of novel catalytic methods for the formation of 1,3-diketones, often offering milder reaction conditions and higher selectivity.
A modern and efficient method for the synthesis of 1,3-diketones is the gold(I)-catalyzed hydration of ynones (alkynones). This reaction proceeds with high regioselectivity, typically following Markovnikov's rule, where the nucleophile (water) adds to the more substituted carbon of the alkyne. For the synthesis of this compound, the precursor would be 1-(furan-2-yl)-3-phenylprop-2-yn-1-one. The gold(I) catalyst activates the alkyne towards nucleophilic attack by water. The initial enol intermediate then tautomerizes to the more stable diketone. This method is valued for its mild reaction conditions and high functional group tolerance. nih.gov
| Alkyne Precursor | Catalyst | Solvent | Product |
| 1-(Furan-2-yl)-3-phenylprop-2-yn-1-one | [Au(IPr)OH] or other Au(I) complexes | Dioxane/Water | This compound |
| Aryl-substituted ynones | PPh3AuCl/AgOTf | Acetonitrile/Water | Corresponding 1,3-diketones |
The synthesis of 1,3-diketones through phosphine-catalyzed protocols that specifically involve oxime hydroxide (B78521) surrogates is not a widely documented method in the scientific literature. While phosphine (B1218219) catalysis is a versatile tool in organic synthesis, its application in this specific transformation for 1,3-diketone formation appears to be a niche or yet-to-be-explored area. Searches of chemical databases and literature reviews did not yield established protocols for this particular synthetic strategy.
A novel and efficient method for the synthesis of 1,3-diketones involves the coupling of amides with ketones through a C-N/C-H bond cleavage mechanism. researchgate.net This transition-metal-free reaction is typically mediated by a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS). To synthesize this compound via this route, an activated furan-containing amide, for example, N-tosyl-N-methylfuran-2-carboxamide, would be reacted with acetophenone. The base facilitates the cleavage of the amide C-N bond and the deprotonation of the ketone's α-carbon, leading to the formation of the 1,3-diketone. This method is notable for its mild reaction conditions, broad substrate scope, and good functional group tolerance. researchgate.net
| Amide | Ketone | Base | Solvent | Yield (%) |
| N-phenyl-N-tosylbenzamide | Acetophenone | LiHMDS | Et2O | 96 |
| N-methyl-N-tosylbenzamide | Acetophenone | LiHMDS | Et2O | 91 |
| N-phenyl-N-Boc-benzamide | Acetophenone | LiHMDS | Et2O | 85 |
| N-phenyl-N-tosylnicotinamide | Acetophenone | LiHMDS | Et2O | 82 |
Data sourced from a study on the synthesis of 1,3-diketones via C-N/C-H bond cleavage, illustrating the general applicability of the method.
Multi-component Reaction Pathways
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all components, represent a highly efficient strategy in organic synthesis. These reactions are prized for their operational simplicity, reduction of waste, and ability to rapidly generate molecular complexity. tubitak.gov.tr While the direct synthesis of this compound via a dedicated three-component reaction is not extensively documented, MCRs have been successfully employed to generate complex molecules that incorporate the 1,3-diketone framework, demonstrating the potential of this approach.
For instance, a notable multi-component methodology involves the Yb(OTf)₃-catalyzed, nitromethane-mediated reaction of a primary amine, furfural, and a 1,3-diketone. This process efficiently yields 1,3-diketone-linked N-substituted pyrroles and related heterocyclic systems. acs.org In this strategy, the 1,3-diketone acts as a building block rather than the final target, but it illustrates a convergent approach where furan (B31954) and diketone motifs are assembled in a single pot.
Another relevant approach is the three-component stereoselective synthesis of (E)-4-alkene 1,3-diketones from lithium selenolates, 1-(1-alkynyl)cyclopropyl ketones, and aldehydes. acs.org This reaction constructs a functionalized 1,3-diketone backbone through the formation of multiple new bonds in one operation. While structurally different from the target compound, it highlights the capacity of MCRs to build the core 1,3-dione structure from diverse starting materials.
One-pot tandem reactions, which share the operational simplicity of MCRs, also provide efficient pathways. Processes like the consecutive Michael-Claisen reaction for synthesizing cyclohexane-1,3-dione derivatives showcase how multiple distinct reaction steps can be combined in a single flask without isolating intermediates, offering remarkable regioselectivity and broad applicability. organic-chemistry.org Such strategies, which streamline synthetic sequences, could be conceptually adapted for the construction of acyclic diketones like this compound.
Optimization of Reaction Conditions and Yield Enhancement in 1,3-Diketone Synthesis
The enhancement of reaction yields and the broadening of substrate scope for the synthesis of 1,3-diketones are predominantly achieved through the careful optimization of reaction parameters, particularly within the framework of the Claisen condensation and related C-acylation reactions. bohrium.comnih.gov Key areas of optimization include the choice of base, acylating agent, catalyst, and solvent system.
Influence of Base and Enolization Method
The cornerstone of the Claisen condensation is the formation of a ketone enolate, which acts as the nucleophile. Traditional methods employ strong bases like sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (KOtBu). nih.gov However, these harsh conditions can be incompatible with base-sensitive functional groups on the substrates, leading to side reactions and reduced yields. nih.gov
To circumvent these limitations, "soft enolization" techniques have been developed. These methods use a combination of a Lewis acid and a milder, non-nucleophilic base. A widely adopted system involves the use of magnesium bromide diethyl etherate (MgBr₂·OEt₂) and a Hünig's base like N,N-diisopropylethylamine (i-Pr₂NEt). organic-chemistry.org This approach facilitates the acylation of ketones with agents such as acid chlorides under significantly milder conditions, improving the tolerance for sensitive functional groups. nih.govorganic-chemistry.org
Selection of Acylating Agent
The choice of the acylating agent is critical. While esters are used in the classic Claisen condensation, more reactive agents like acid chlorides are often employed in modified procedures to achieve higher yields and faster reaction times. nih.gov Other highly effective acylating agents include N-acylbenzotriazoles, which can regioselectively convert ketone enolates into the corresponding β-diketones. organic-chemistry.org A direct and operationally simple synthesis of 1,3-diketones has also been developed using unmodified carboxylic acids and ketones, mediated by a mixture of trifluoroacetic anhydride (B1165640) (TFAA) and triflic acid (TfOH). beilstein-journals.org
Catalysis and Solvent Effects
The reaction medium and catalytic additives play a pivotal role in optimizing the synthesis. As mentioned, Lewis acids like MgBr₂·OEt₂ can act as catalysts in soft enolization protocols. organic-chemistry.org In other systems, strong protic acids are used as mediators. For example, the TFAA/TfOH system directly activates both the carboxylic acid and the ketone. beilstein-journals.org Research has shown that the quantity of the acidic mediator can be crucial for reaction outcomes.
Table 1: Effect of Triflic Acid (TfOH) Quantity on Diketone Yield Data derived from the acylation of β-(4-bromophenyl)propionic acid. beilstein-journals.org
| Entry | Equivalents of TfOH | Yield of Diketone (%) |
| 1 | 0.5 | 59% |
| 2 | 1.0 | 70% |
| 3 | 3.0 | 0% (Indanone product) |
The choice of solvent can also dramatically influence reaction efficiency. While solvents like diethyl ether and dichloromethane (B109758) are common, a patented process has demonstrated that using a mixture of dimethyl sulfoxide (B87167) (DMSO) and another inert organic solvent can significantly shorten reaction times and produce very high yields in Claisen condensations. google.com
Temperature and Reaction Time Control
Strict control over reaction temperature is essential for minimizing side reactions, such as self-condensation of the starting ketone. jmpas.com Optimized procedures often involve the slow addition of reactants at controlled temperatures to ensure the desired condensation proceeds smoothly. For instance, preparing the enolate at low temperatures (e.g., -10 °C to 0 °C) before the addition of the acylating agent can lead to cleaner reactions and minimal by-product formation. organic-chemistry.org By carefully tuning these conditions—base, solvent, catalyst, temperature, and choice of reactants—the synthesis of this compound and other valuable 1,3-diketones can be rendered more efficient, high-yielding, and versatile.
Spectroscopic and Structural Elucidation of 1 Furan 2 Yl 3 Phenylpropane 1,3 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For 1-(furan-2-yl)-3-phenylpropane-1,3-dione, both ¹H and ¹³C NMR are instrumental in confirming the carbon-hydrogen framework and investigating the tautomeric equilibrium between its keto and enol forms. nih.gov This equilibrium is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer present in solution. asu.eduencyclopedia.pub
The ¹H NMR spectrum of this compound is expected to display characteristic signals corresponding to the protons of the phenyl and furan (B31954) rings, as well as the protons on the three-carbon propane (B168953) chain. The exact appearance of the spectrum is highly dependent on the keto-enol equilibrium.
Enol Form: This tautomer is characterized by a vinylic proton (=CH) and an enolic hydroxyl proton (-OH). The enolic proton is typically highly deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl group and is expected to appear as a broad singlet far downfield, often in the δ 15-17 ppm region. rsc.org The vinylic proton would likely appear as a singlet in the δ 6-7 ppm range.
Keto Form: The diketo tautomer is identified by the presence of a methylene (B1212753) group (-CH₂-) situated between the two carbonyl groups. These protons would give rise to a singlet with an expected chemical shift in the δ 3-5 ppm region. asu.edu
Aromatic Protons: Protons on the phenyl and furan rings are expected to resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm, exhibiting complex multiplet patterns due to spin-spin coupling.
The ratio of the integrated signal areas for the enolic vinylic proton and the ketonic methylene protons allows for the quantification of the tautomeric equilibrium. asu.edu
| Proton Type | Tautomeric Form | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Enolic OH | Enol | 15.0 - 17.0 | Singlet (broad) |
| Aromatic (Phenyl & Furan) | Keto & Enol | 7.0 - 8.5 | Multiplet |
| Vinylic CH | Enol | 6.0 - 7.0 | Singlet |
| Methylene CH₂ | Keto | 3.0 - 5.0 | Singlet |
The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. Distinct signals are expected for the carbonyl carbons, aromatic carbons, and the carbons of the propane backbone for each tautomer.
Carbonyl Carbons: In the diketo form, two distinct carbonyl carbon signals would be expected in the δ 190-205 ppm range. In the enol form, the carbonyl carbons are in different chemical environments (one ketonic, one part of an enone system), leading to two signals, typically with one appearing at a slightly lower chemical shift. rsc.org
Enolic Carbons: The enol tautomer will show two characteristic signals for the C=C double bond. The vinylic carbon bonded to the proton (=CH) is expected around δ 90-100 ppm, while the other carbon of the double bond would appear further downfield.
Ketonic Methylene Carbon: The diketo form would be uniquely identified by a signal for the methylene (-CH₂-) carbon, typically appearing in the δ 40-60 ppm region.
Aromatic Carbons: A series of signals between δ 110 and 155 ppm would correspond to the carbons of the furan and phenyl rings.
| Carbon Type | Tautomeric Form | Expected Chemical Shift (ppm) |
|---|---|---|
| Carbonyl (C=O) | Keto & Enol | 180 - 205 |
| Aromatic / Furan | Keto & Enol | 110 - 155 |
| Vinylic (=CH) | Enol | 90 - 100 |
| Methylene (CH₂) | Keto | 40 - 60 |
The 1,3-dicarbonyl structure allows this compound to exist as an equilibrium mixture of its diketo and keto-enol tautomeric forms. nih.gov This phenomenon is a central aspect of its chemical character. The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent. nih.govresearchgate.net
Studies on analogous 1,3-dicarbonyl compounds have shown that the enol form is generally favored in non-polar solvents (like chloroform-d), where intramolecular hydrogen bonding provides significant stabilization. researchgate.net Conversely, polar solvents (like DMSO-d₆) can disrupt this internal hydrogen bond and tend to favor the more polar keto tautomer. nih.govasu.edu The enol-keto equilibrium constant (Keq) can be determined through ¹H NMR by integrating the distinct signals corresponding to each tautomer. nih.gov The presence of both forms is unequivocally confirmed by ¹³C NMR, which would show distinct signals for the ketonic carbonyl carbons and the enolic carbons. researchgate.net
Vibrational Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would provide clear evidence for its key structural features and the presence of tautomers.
The spectrum of the enol form is expected to be dominated by a very broad absorption band in the 2500-3200 cm⁻¹ region, which is characteristic of a strongly hydrogen-bonded -OH group. The C=O stretching frequency in the enol tautomer is lowered due to conjugation with the C=C double bond and intramolecular hydrogen bonding, typically appearing as a strong band around 1600-1640 cm⁻¹. rsc.org The C=C stretching vibration of the enol and the aromatic rings would also appear in the 1500-1600 cm⁻¹ region.
In contrast, the diketo form would lack the broad -OH band and instead show two distinct C=O stretching bands at higher frequencies, typically between 1680 and 1740 cm⁻¹, corresponding to the two ketone functionalities.
| Vibrational Mode | Tautomeric Form | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch (H-bonded) | Enol | 2500 - 3200 | Broad, Strong |
| C-H Stretch (Aromatic) | Keto & Enol | 3000 - 3100 | Medium |
| C=O Stretch | Keto | 1680 - 1740 | Strong |
| C=O Stretch (H-bonded) | Enol | 1600 - 1640 | Strong |
| C=C Stretch (Aromatic/Enol) | Keto & Enol | 1500 - 1600 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula of a compound. For this compound (C₁₃H₁₀O₃), the calculated molecular weight is approximately 214.22 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 214. Using soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 215 would likely be observed. rsc.org Analysis of the fragmentation pattern can further confirm the structure. Common fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl groups, leading to fragment ions corresponding to the benzoyl cation (C₆H₅CO⁺, m/z 105) and the furoyl cation (C₄H₃OCO⁺, m/z 95), as well as losses of neutral molecules like carbon monoxide (CO).
High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places), HRMS can distinguish between molecules that have the same nominal mass but different chemical formulas.
For this compound, which has a molecular formula of C₁₃H₁₀O₃, the theoretical exact mass of its molecular ion ([M]+•) or a protonated molecule ([M+H]⁺) can be calculated. An experimental HRMS analysis would aim to measure this m/z value. A close correlation between the measured mass and the calculated mass (typically within a few parts per million, ppm) would provide strong evidence for the compound's identity and elemental composition, confirming the presence of the correct number of carbon, hydrogen, and oxygen atoms.
Table 1: Theoretical HRMS Data for C₁₃H₁₀O₃ (Note: This table is predictive and not based on published experimental data.)
| Ion Type | Molecular Formula | Calculated Exact Mass (m/z) |
| [M]⁺˙ | C₁₃H₁₀O₃ | 214.06299 |
| [M+H]⁺ | C₁₃H₁₁O₃⁺ | 215.07027 |
| [M+Na]⁺ | C₁₃H₁₀NaO₃⁺ | 237.05221 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of a sample and to identify its components.
In a hypothetical GC-MS analysis of a synthesized sample of this compound, the gas chromatogram would ideally show a single, sharp peak. The appearance of a single peak would indicate that the sample is of high purity, with its retention time (the time it takes for the compound to travel through the GC column) serving as a characteristic identifier under specific experimental conditions.
The mass spectrometer would then analyze the molecules eluting at that retention time. The resulting mass spectrum would display the molecular ion peak (confirming the compound's molecular weight) and a series of fragment ion peaks. This fragmentation pattern is a unique "fingerprint" for the molecule, resulting from the cleavage of specific bonds under the ionization conditions. Analysis of this pattern helps to confirm the compound's structure by identifying its constituent parts.
Table 2: Expected GC-MS Parameters and Observations (Note: This table is illustrative and not based on published experimental data.)
| Parameter | Description |
| Retention Time (Rt) | A characteristic time for elution from the GC column, indicative of purity. |
| Molecular Ion Peak (m/z) | Expected at m/z = 214, corresponding to the molecular weight of C₁₃H₁₀O₃. |
| Key Fragment Ions | Expected peaks could correspond to fragments such as the benzoyl cation ([C₆H₅CO]⁺ at m/z=105) and the furoyl cation ([C₄H₃OCO]⁺ at m/z=95), among others. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and conformation in the solid state.
To perform this analysis, a suitable single crystal of this compound would need to be grown and then irradiated with X-rays. The diffraction pattern produced by the crystal allows for the calculation of the electron density distribution, from which a detailed model of the atomic positions can be built.
The resulting crystal structure would confirm the planar nature of the furan and phenyl rings and reveal the geometry of the central dione (B5365651) linkage. Key structural parameters, such as bond lengths, bond angles, and torsion angles, would be determined with high precision. This data would also provide insight into intermolecular interactions, such as hydrogen bonding or π-stacking, which govern how the molecules pack together in the crystal lattice.
Table 3: Hypothetical Crystallographic Data Summary (Note: This table represents the type of data that would be obtained from an X-ray crystallography experiment and is not based on published results.)
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | The symmetry group of the crystal lattice. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths (Å) | Precise distances between covalently bonded atoms. |
| Bond Angles (°) | Angles formed between three connected atoms. |
| Torsion Angles (°) | Dihedral angles describing the conformation of the molecule. |
Chemical Reactivity and Transformations of 1 Furan 2 Yl 3 Phenylpropane 1,3 Dione
Reactions of the 1,3-Dicarbonyl System
The chemical behavior of 1-(Furan-2-yl)-3-phenylpropane-1,3-dione is largely dictated by the 1,3-dicarbonyl functionality. This system confers several reactive sites: the two electrophilic carbonyl carbons, the acidic α-protons of the central methylene (B1212753) group, and the potential for enolization. The juxtaposition of the furan (B31954) ring and the phenyl ring introduces electronic and steric influences that modulate the reactivity of the dicarbonyl core, making it a versatile precursor for the synthesis of a wide array of heterocyclic and functionalized molecules.
The 1,3-dicarbonyl moiety is a classic building block in heterocyclic synthesis. Through reactions with various binucleophilic reagents, this compound can undergo cyclization to form diverse five- and six-membered heterocyclic systems. These transformations are fundamental in medicinal chemistry and materials science, where furan-containing heterocycles are of significant interest. researchgate.netnih.govnih.govresearchgate.net
While the direct synthesis of chromones and flavones requires a 1-(2-hydroxyphenyl)-3-arylpropane-1,3-dione precursor, the underlying Baker-Venkataraman rearrangement or related synthetic strategies highlight the utility of the 1,3-dicarbonyl system in forming the core of these scaffolds. ijrpc.com The synthesis of chromones often involves the intramolecular cyclization of such 1,3-diketones under acidic conditions. ijrpc.com Flavones, which are 2-phenylchromones, are similarly synthesized, and the versatility of the 1,3-dione precursor allows for the introduction of various substituents. nih.govorganic-chemistry.orgmdpi.com For instance, the reaction of an appropriate ortho-hydroxyaryl ketone with a furan-containing reactant can yield a precursor that, upon cyclization, would lead to a furyl-substituted chromone (B188151). The development of new synthetic methods continues to expand the diversity of accessible chromone and flavone (B191248) derivatives. researchgate.net
Table 1: Examples of Cyclization Strategies for Chromone and Flavone Synthesis
| Precursor Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| o-hydroxyacetophenone derivative | Baker-Venkataraman rearrangement, then acid-catalyzed cyclization | Substituted Chromone | ijrpc.com |
| o-iodophenols and terminal acetylenes | Palladium-catalyzed cyclocarbonylation | Substituted Chromone | organic-chemistry.org |
| 1-(2-hydroxyphenyl)ethanone derivatives | Formation of enamino ketones, then cyclization with T3P® | 4H-chromene-4-ones | organic-chemistry.org |
The reaction of 1,3-dicarbonyl compounds with isothiocyanates provides a pathway to various sulfur- and nitrogen-containing heterocycles. In an analogous system, 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (B75104) reacts with aryl, aralkyl, and aroyl isothiocyanates in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield 4-oxo-2-phenyl-4H-chromene-3-carbothioamides. bohrium.com This transformation involves the initial nucleophilic attack of the enolate of the dicarbonyl compound onto the electrophilic carbon of the isothiocyanate, followed by cyclization. The reactivity suggests that this compound would undergo similar reactions at its active methylene position to form related heterocyclic structures. bohrium.com The specific product would depend on the subsequent cyclization pathway dictated by the furan ring and reaction conditions.
Table 2: Heterocyclic Synthesis Using Isothiocyanates with a 1,3-Dione System
| 1,3-Dione Substrate | Reagent | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione | Aryl isothiocyanates | DBU | 4-oxo-2-phenyl-4H-chromene-3-carbothioamides | bohrium.com |
| 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione | Phenyl phosphonisothiocyanatidous chloride | DBU | 4,6-diphenyl-5-(2-hydroxy-benzoyl)-2-thioxo-3,4-dihydro-2H-1,3,4-oxazaphosphinine | bohrium.com |
Phosphorus halides and other phosphorus-based reagents are employed to synthesize organophosphorus heterocycles from 1,3-dicarbonyl precursors. Research on 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione has shown that its reaction with various phosphorus halides, such as P,P-dichlorophenylphosphine, phenyl phosphonic dichloride, and phosphorus oxychloride, in the presence of triethylamine, leads to the formation of novel 3-benzoyl-4-hydroxy-2H-1,2-benzoxaphosphinines. bohrium.com The reaction proceeds via cyclization involving the phenolic hydroxyl group and the enolized 1,3-dione system. bohrium.com This methodology provides an effective route to phosphorus-containing heterocycles, which are analogs of coumarins and possess unique biological properties. bohrium.com Given the similar 1,3-dicarbonyl core, this compound is expected to react with phosphorus reagents at the dicarbonyl moiety, although the specific cyclization pathway may differ in the absence of the ortho-hydroxyl group.
Table 3: Synthesis of Phosphorus Heterocycles from a 1,3-Dione Precursor
| 1,3-Dione Substrate | Phosphorus Reagent | Solvent/Base | Product Type | Reference |
|---|---|---|---|---|
| 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione | P,P-dichlorophenylphosphine | Toluene/Triethylamine | 3-benzoyl-2-phenyl-4-hydroxy-2H-1,2-benzoxaphosphinine 2-oxide | bohrium.com |
| 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione | Phenyl phosphonic dichloride | Toluene/Triethylamine | 3-benzoyl-2-phenyl-4-hydroxy-2H-1,2-benzoxaphosphinine 2-oxide | bohrium.com |
| 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione | Phosphorus oxychloride | Toluene/Triethylamine | 3-benzoyl-2-chloro-4-hydroxy-2H-1,2-benzoxaphosphinine 2-oxide | bohrium.com |
The carbonyl groups of this compound are susceptible to condensation reactions with primary amines and other nitrogen-based nucleophiles like hydrazines and hydroxylamines. These reactions typically yield β-enaminones or can lead to the formation of heterocyclic rings such as pyrazoles and isoxazoles. For example, the condensation of 1,3-diketones with hydrazines is a well-established and highly efficient method for synthesizing pyrazole (B372694) derivatives. researchgate.net The reaction proceeds by initial condensation at one carbonyl group, followed by intramolecular cyclization and dehydration. The regioselectivity of the initial attack can be influenced by the different electronic environments of the two carbonyl groups—one adjacent to a furan ring and the other to a phenyl ring. Such reactions provide a straightforward entry to a variety of substituted pyrazoles with potential applications in medicinal chemistry. researchgate.net Similarly, reactions with other amines can afford stable β-enaminoketones, which are themselves versatile intermediates for further chemical transformations. nih.gov
The methylene group situated between the two carbonyl functions in this compound is highly acidic due to the electron-withdrawing effect of both carbonyls, which stabilize the resulting carbanion through resonance. This "active methylene" group is readily deprotonated by a base to form a nucleophilic enolate. This enolate can participate in a variety of carbon-carbon bond-forming reactions, allowing for extensive functionalization at the C-2 position.
Key reactions involving the methylene bridge include:
Alkylation: Reaction of the enolate with alkyl halides introduces alkyl substituents.
Acylation: Treatment with acyl chlorides or anhydrides leads to the formation of 2-acyl-1,3-diketones.
Michael Addition: The enolate can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.
Knoevenagel Condensation: Reaction with aldehydes and ketones, often catalyzed by a weak base, yields an α,β-unsaturated dicarbonyl product.
These functionalization reactions are pivotal for elaborating the core structure of the diketone, providing access to more complex molecules and serving as key steps in the total synthesis of natural products and pharmaceuticals. digitellinc.com The ability to introduce a wide range of functional groups at this position underscores the importance of this compound as a versatile synthetic intermediate.
Cyclization Reactions to Form Heterocyclic Compounds
: Reactivity of the Furan Ring
The reactivity of the furan ring in this compound is significantly influenced by the substituent at the C2 position. The 3-phenylpropane-1,3-dione moiety acts as an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack compared to unsubstituted furan. Furan itself is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution. chemicalbook.com While the oxygen atom's lone pair electrons increase electron density in the ring, making it highly reactive, the electron-withdrawing nature of the 2-substituent in this specific compound reduces this reactivity and directs incoming electrophiles primarily to the C5 position.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution in furan is generally much faster than in benzene. chemicalbook.com However, the deactivating effect of the 2-acyl group in this compound necessitates harsher reaction conditions or specific reagents to achieve substitution. The primary site of substitution is predicted to be the C5 position, as the intermediate carbocation (Wheland intermediate) formed by attack at this position is more resonance-stabilized.
The nitration of furan derivatives must be conducted under carefully controlled, mild conditions to prevent polymerization or ring-opening, which are common side reactions with strong acids like sulfuric acid. masterorganicchemistry.com For a deactivated furan such as this compound, a common nitrating agent is acetyl nitrate (B79036) (prepared from nitric acid and acetic anhydride) at low temperatures. This reagent generates the nitronium ion (NO₂⁺) in situ under less acidic conditions. masterorganicchemistry.comlibretexts.org The reaction is expected to yield 1-(5-nitrofuran-2-yl)-3-phenylpropane-1,3-dione as the major product.
Table 1: Predicted Conditions for Nitration
| Reagent | Catalyst/Solvent | Temperature | Predicted Major Product |
|---|
Direct sulfonation of furan with concentrated sulfuric acid typically leads to degradation. Therefore, milder sulfonating agents are required. A common and effective reagent is the sulfur trioxide-pyridine complex (SO₃·py). This complex provides a less aggressive source of the electrophile (SO₃) and minimizes side reactions. The reaction with this compound would likely be carried out in an inert solvent such as 1,2-dichloroethane (B1671644) at elevated temperatures to yield 5-(3-phenyl-1,3-dioxopropyl)furan-2-sulfonic acid.
Table 2: Predicted Conditions for Sulfonation
| Reagent | Solvent | Temperature | Predicted Major Product |
|---|
Halogenation of furans is typically rapid. For deactivated 2-acylfurans, the reaction is more controlled. A study on the bromination of 2-acetylfuran, a compound with similar electronic properties, showed that reaction with N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride successfully yields the 5-bromo derivative. iaea.org This method avoids the use of elemental bromine and strong acids, providing a selective route to the halogenated product. Applying this to this compound would be expected to produce 1-(5-bromofuran-2-yl)-3-phenylpropane-1,3-dione.
Table 3: Predicted Conditions for Bromination
| Reagent | Solvent | Conditions | Predicted Major Product |
|---|
Friedel-Crafts acylation of furan occurs readily with mild catalysts like boron trifluoride or phosphoric acid. google.com However, the deactivating 2-acyl substituent in this compound makes further acylation challenging. The reaction, if successful, would require a more potent Lewis acid catalyst and an acylating agent (e.g., an acid anhydride (B1165640) or acyl halide). This introduces a significant risk of complexation of the Lewis acid with the oxygen atoms of the 1,3-dione moiety and the furan ring, which can lead to decomposition of the starting material. The expected product would be a di-acylated furan, with the second acyl group at the C5 position.
Table 4: General Considerations for Acylation
| Reagent | Catalyst | Challenges | Predicted Major Product |
|---|
Ring-Opening Reactions (General Considerations for Furans)
The furan ring is susceptible to cleavage under various conditions, a characteristic that is both a challenge in synthesis and a useful tool for constructing acyclic molecules. researchgate.netrsc.org
Acid-Catalyzed Ring Opening: In the presence of aqueous acid, the furan ring can undergo hydrolysis. acs.orgresearchgate.net The reaction is initiated by the protonation of the furan ring, typically at the C2 (alpha) position, which disrupts the aromatic system. acs.orgresearchgate.net This is followed by the nucleophilic attack of water to form a hemiacetal intermediate (e.g., a 2,5-dihydro-2-furanol derivative). acs.org A subsequent protonation and elimination sequence leads to the opening of the ring to form a 1,4-dicarbonyl compound. researchgate.net The presence of substituents on the furan ring significantly impacts the rate and outcome of this reaction. rsc.org
Oxidative Ring Opening: Furan and its derivatives can also be opened through oxidation. One common pathway involves a [4+2] cycloaddition with singlet oxygen, which can be generated photosensitively. nih.gov This reaction forms an unstable endoperoxide intermediate. The endoperoxide can then rearrange or be hydrolyzed to yield various unsaturated carbonyl compounds. nih.gov For instance, the hydrolysis of the endoperoxide can lead to the formation of a bis-enone structure. nih.gov
The susceptibility to ring-opening highlights the need for careful selection of reaction conditions when handling this compound, particularly avoiding strong acidic environments unless ring transformation is the desired outcome.
Reactivity of the Phenyl Ring (General Aromatic Substitution)
Direct electrophilic aromatic substitution on the phenyl ring of this compound is a nuanced process. The presence of the more electron-rich and reactive furan ring, along with the acidic protons of the central methylene group, means that electrophiles will preferentially react at these other sites under standard conditions. The furan ring, in particular, is significantly more susceptible to electrophilic attack than benzene.
However, electrophilic substitution on the phenyl ring can be achieved by modulating the reaction conditions or by protecting the more reactive sites of the molecule. For instance, the β-dicarbonyl moiety can be converted into a stable complex, thereby deactivating the central methylene group and allowing for substitution on the aromatic rings. While direct examples for the title compound are scarce in the literature, analogous transformations on similar 1,3-diones provide insight into potential synthetic strategies.
One such strategy involves the formation of a difluoroboron complex of the 1,3-dione. This not only protects the dicarbonyl group but also influences the regioselectivity of subsequent electrophilic attacks. For example, the halogenation of a similar 1,3-dione, 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione, has been shown to occur regioselectively on the activated phenyl ring when the dione (B5365651) is protected as its BF2 derivative. This suggests that a similar approach could be employed for the halogenation of the phenyl ring in this compound.
| Reaction | Reagent | Conditions | Product |
| Halogenation (Proposed) | N-Halosuccinimide | Formation of BF2 complex, then reaction with N-halosuccinimide | 1-(Furan-2-yl)-3-(halo-phenyl)propane-1,3-dione |
| Nitration (Proposed) | Nitrating agent (e.g., HNO3/H2SO4) | Protection of dione and furan ring may be required | 1-(Furan-2-yl)-3-(nitro-phenyl)propane-1,3-dione |
It is important to note that without the protection of the more reactive sites, electrophilic substitution reactions such as nitration or Friedel-Crafts acylation would likely lead to complex mixtures of products, with the primary reaction occurring on the furan ring or at the central carbon of the dione.
Reduction and Oxidation Pathways
The reduction and oxidation of this compound can proceed via several pathways, depending on the reagents and reaction conditions employed. These transformations can target the dicarbonyl functionality, the furan ring, or a combination of both.
Reduction Pathways
The dicarbonyl portion of the molecule is readily susceptible to reduction. A variety of reducing agents can be used to achieve different products.
Catalytic Hydrogenation: This method can lead to the reduction of the ketone functionalities to alcohols. Depending on the catalyst and conditions, the furan ring may also be reduced. For instance, catalytic hydrogenation over a palladium or ruthenium catalyst can yield 1-(furan-2-yl)-3-phenylpropane-1,3-diol. More forcing conditions, such as higher hydrogen pressure and temperature, could lead to the saturation of the furan ring to form 1-(tetrahydrofuran-2-yl)-3-phenylpropane-1,3-diol.
Metal Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH4) are expected to chemoselectively reduce the ketone groups to the corresponding diol, 1-(furan-2-yl)-3-phenylpropane-1,3-diol, leaving the furan and phenyl rings intact. nih.gov Lithium aluminum hydride (LAH), being a more powerful reducing agent, would also produce the diol. However, studies on similar β-diketones have shown that LAH reduction can sometimes lead to complex mixtures of products, including unsaturated alcohols and ketones, due to elimination reactions from the keto-enol tautomers.
Wolff-Kishner and Clemmensen Reductions: For the complete reduction of the carbonyl groups to methylene groups, the Wolff-Kishner (using hydrazine (B178648) and a strong base) or Clemmensen (using zinc amalgam and hydrochloric acid) reductions could be employed. These reactions would yield 1-(furan-2-yl)-3-phenylpropane. However, the acidic conditions of the Clemmensen reduction may not be compatible with the acid-sensitive furan ring.
Meerwein-Ponndorf-Verley (MPV) Reduction: This is a highly chemoselective method for reducing ketones to alcohols using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol (e.g., isopropanol). This method would be expected to convert this compound to 1-(furan-2-yl)-3-phenylpropane-1,3-diol without affecting the furan or phenyl rings.
| Reduction Method | Reagent(s) | Typical Product(s) |
| Catalytic Hydrogenation | H2, Pd/C or Ru/C | 1-(Furan-2-yl)-3-phenylpropane-1,3-diol |
| Metal Hydride Reduction | NaBH4 or LiAlH4 | 1-(Furan-2-yl)-3-phenylpropane-1,3-diol |
| Wolff-Kishner Reduction | H2NNH2, KOH | 1-(Furan-2-yl)-3-phenylpropane |
| Meerwein-Ponndorf-Verley | Al(Oi-Pr)3, i-PrOH | 1-(Furan-2-yl)-3-phenylpropane-1,3-diol |
Oxidation Pathways
The furan ring is the most susceptible part of the molecule to oxidation.
Oxidative Dearomatization of the Furan Ring: A significant oxidation pathway involves the dearomatization of the furan ring. For example, the oxidation of a closely related compound, 3-(5-methylfuran-2-yl)-1,3-diarylpropan-1-one, with meta-chloroperoxybenzoic acid (m-CPBA) has been shown to yield a 2-ene-1,4,7-trione intermediate. nih.gov A similar reaction with this compound would be expected to proceed through an analogous pathway.
Oxidation with Strong Oxidizing Agents: Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or ozone (O3) are likely to cause cleavage of the furan ring. Ozonolysis of furans typically leads to the formation of dicarbonyl compounds and carboxylic acids.
Oxidation of the Dicarbonyl Moiety: While the furan ring is more readily oxidized, under certain conditions, the dicarbonyl portion can also react. For instance, oxidation of 1,3-diphenylpropane-1,3-dione (B8210364) with hydroxyl radicals has been shown to generate a carbon-centered radical at the central methylene group.
| Oxidation Method | Reagent(s) | Likely Product Type |
| Peroxy Acid Oxidation | m-CPBA | Furan ring dearomatization and opening |
| Ozonolysis | O3, followed by workup | Ring-opened dicarbonyls/carboxylic acids |
| Strong Oxidation | KMnO4 | Furan ring cleavage products |
Computational and Theoretical Investigations of 1 Furan 2 Yl 3 Phenylpropane 1,3 Dione
Quantum Chemical Studies
Quantum chemical studies are fundamental to characterizing the intrinsic properties of a molecule in the absence of environmental effects. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the molecule's behavior, providing a theoretical framework for its stability, reactivity, and structure.
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of molecular properties with a favorable balance of accuracy and computational cost. For a molecule like 1-(Furan-2-yl)-3-phenylpropane-1,3-dione, DFT calculations are employed to perform geometry optimization, which determines the lowest-energy three-dimensional arrangement of its atoms.
This optimization process yields critical data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. While specific DFT studies on this compound are not widely documented in available literature, the methodology is well-established from studies on analogous compounds, such as other β-diketones and furan-containing chalcones. researchgate.netorientjchem.org For instance, studies on similar structures often utilize the B3LYP functional combined with basis sets like 6-31G or 6-311++G(d,p) to achieve reliable results. researchgate.netnih.gov
Table 1: Representative Data Obtainable from DFT Geometry Optimization (Note: This table is illustrative, based on typical results for β-diketones, as specific data for the title compound is not available in the cited literature.)
| Parameter | Typical Calculated Value Range | Significance |
|---|---|---|
| C=O Bond Length (Keto) | 1.21 - 1.24 Å | Indicates double bond character |
| C-C Bond Length (Diketone) | 1.50 - 1.54 Å | Indicates single bond character |
| O-H Bond Length (Enol) | 0.96 - 0.99 Å | Covalent bond in the hydroxyl group |
| Intramolecular H-bond (O-H···O) | 1.60 - 1.80 Å | Indicates strong hydrogen bonding in the enol tautomer |
Ab initio methods, such as Hartree-Fock (HF) theory, are another class of quantum chemical calculations that solve the Schrödinger equation from first principles, without reliance on empirical parameters. HF calculations provide a foundational understanding of a molecule's electronic structure by approximating the many-electron wavefunction as a single Slater determinant. While generally less accurate than DFT for many applications due to the neglect of electron correlation, the HF method serves as a crucial starting point for more advanced, correlated methods. It is often used for initial geometry optimizations and for calculating fundamental properties like molecular orbital energies. For molecules of this size, HF calculations are computationally more demanding than DFT but can offer valuable comparative insights.
A defining characteristic of 1,3-dicarbonyl compounds is their existence as an equilibrium mixture of tautomers, primarily the diketo and β-keto-enol forms. researchgate.net The enol form is often stabilized by the formation of a quasi-aromatic six-membered ring via a strong intramolecular hydrogen bond and by conjugation of the C=C double bond with the carbonyl group. acs.orgfrontiersin.org
Computational analysis of the tautomerism energy landscape is critical to understanding this equilibrium. Theoretical studies calculate the relative energies of each tautomer to predict which form is more stable. nih.govscirp.org Generally, the enol form is found to be more stable than the keto form in the gas phase and in nonpolar solvents. researchgate.net For example, studies on other β-keto-enol derivatives containing furan (B31954) rings have shown that the enol tautomer can constitute up to 90% of the equilibrium mixture. acs.org
The analysis also involves locating the transition state (TS) structure that connects the two tautomers. The energy difference between the stable tautomers and the transition state represents the activation energy barrier for the interconversion process. A computational study on 3-phenyl-2,4-pentanedione, a related β-diketone, used DFT to calculate these parameters, providing a model for the type of data generated in such an analysis. orientjchem.org
Table 2: Illustrative Tautomerism Energy Profile (Note: This table is based on methodology and typical findings for related β-diketones orientjchem.org, as specific data for the title compound is not available in the cited literature.)
| Parameter | Phase | Illustrative Energy Value (kcal/mol) | Description |
|---|---|---|---|
| Relative Energy (E_enol - E_keto) | Gas Phase | -2.0 to -18.0 | A negative value indicates the enol form is more stable than the keto form. |
| Activation Energy (E_TS - E_keto) | Gas Phase | +30.0 to +45.0 | The energy barrier for the keto-to-enol conversion. |
| Relative Energy (E_enol - E_keto) | Polar Solvent | +1.0 to -5.0 | The stability difference can change significantly with solvent polarity. |
Spectroscopic Property Predictions
Computational methods are invaluable for predicting spectroscopic data, which helps in assigning and interpreting experimental spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman.
NMR spectroscopy is a primary tool for elucidating the structure of organic molecules, particularly for studying dynamic processes like tautomerism. nih.gov Computational methods can predict ¹H and ¹³C NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT.
For this compound, separate calculations would be performed on the optimized geometries of the diketo and keto-enol tautomers. The predicted spectra would show distinct signals for each form. The diketo tautomer would be characterized by a signal for the methylene (B1212753) protons (-CH₂-), while the enol tautomer would instead show a signal for a vinylic proton (-(OH)C=CH-). acs.org Comparing the calculated shifts with experimental data allows for the unambiguous assignment of signals and the quantification of the tautomeric ratio in solution. nih.gov
Table 3: Characteristic Predicted ¹H NMR Chemical Shifts for Tautomers (Note: These chemical shift ranges are based on experimental data for analogous β-keto-enol furan derivatives acs.org and represent the values that would be targeted by computational prediction.)
| Tautomer | Functional Group | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| Diketo | Methylene (-CO-CH₂-CO-) | 3.1 - 4.9 |
| Keto-Enol | Vinylic (-C(OH)=CH-) | 6.2 - 8.1 |
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Theoretical calculations of vibrational frequencies are essential for assigning the observed absorption bands to specific molecular motions, such as stretching, bending, and rocking.
These calculations are typically performed within the harmonic approximation on the optimized molecular geometry. nih.gov The results provide a set of vibrational frequencies and their corresponding IR intensities and Raman activities. For this compound, the calculated spectra for the diketo and keto-enol forms would be markedly different. The diketo form would exhibit two distinct carbonyl (C=O) stretching frequencies, while the enol form would be characterized by a lower-frequency C=O stretch (due to conjugation), a C=C stretching mode, and a broad O-H stretching band resulting from the intramolecular hydrogen bond. Comparing these predicted frequencies with experimental spectra confirms the structural assignments and the presence of the tautomers.
Table 4: Key Predicted Vibrational Frequencies for Tautomers (Note: This table presents the expected vibrational modes and typical frequency regions for β-diketones, which would be quantified by specific calculations.)
| Tautomer | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| Diketo | C=O Stretch (asymmetric & symmetric) | 1700 - 1750 |
| Diketo | C-H Stretch (methylene) | 2900 - 3000 |
| Keto-Enol | O-H Stretch (intramolecular H-bond) | 2500 - 3200 (broad) |
| Keto-Enol | C=O Stretch (conjugated) | 1600 - 1650 |
Electronic Absorption (UV-Vis) Spectra Simulations (TD-DFT)
Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are instrumental in understanding the electronic properties and predicting the UV-Vis absorption spectra of molecules like this compound. researchgate.net This computational approach simulates the electronic transitions between molecular orbitals, providing insights into the wavelengths of maximum absorption (λmax) and the intensity of these transitions (oscillator strength, f). qnl.qa
For a molecule with conjugated systems such as the phenyl and furan rings in this compound, the electronic spectrum is typically characterized by intense π → π* transitions. semanticscholar.org Simulations are commonly performed using a functional, such as B3LYP or CAM-B3LYP, paired with a basis set like 6-311+G(d,p). qnl.qaresearchgate.net To better mimic experimental conditions, solvent effects are often incorporated using a model like the Polarizable Continuum Model (PCM). qnl.qasemanticscholar.org
The primary electronic transitions predicted for this compound would involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is expected to be localized across the π-system of the molecule, while the LUMO represents the lowest energy state for an excited electron. The energy gap between these frontier orbitals largely dictates the wavelength of the main absorption band. mdpi.com TD-DFT calculations can elucidate the nature of several excited states, predicting the λmax and oscillator strength for each transition. qnl.qamdpi.com
Table 1: Theoretical UV-Vis Spectral Data for this compound in Methanol (Simulated)
| λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution | Transition |
| 335 | 3.70 | 0.58 | HOMO -> LUMO (85%) | π -> π |
| 278 | 4.46 | 0.21 | HOMO-1 -> LUMO (65%) | π -> π |
| 245 | 5.06 | 0.15 | HOMO -> LUMO+1 (50%) | π -> π* |
This table contains hypothetical data generated for illustrative purposes based on typical TD-DFT outputs for similar aromatic diones.
Molecular Docking Studies and Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into its potential biological activity. japsonline.com For this compound, docking studies can identify key interactions within the active site of a receptor or enzyme, helping to elucidate its mechanism of action at a molecular level. japsonline.compsu.edu Furan-containing compounds have been investigated as ligands for various targets, including enzymes and G protein-coupled receptors. nih.govnih.gov
In a hypothetical docking study of this compound with a target enzyme, such as caspase-3 (a key protein in apoptosis), the molecule would be positioned within the binding pocket to maximize favorable interactions. nih.gov The binding affinity is quantified by a docking score, typically in kcal/mol, where a more negative value indicates a stronger interaction. japsonline.com
The interactions stabilizing the ligand-protein complex can be diverse. The aromatic phenyl and furan rings can form π-π stacking or π-alkyl interactions with hydrophobic residues like Phenylalanine, Tyrosine, or Tryptophan. nih.gov The oxygen atoms of the dione (B5365651) and furan moieties are potential hydrogen bond acceptors, capable of forming crucial hydrogen bonds with amino acid residues like Serine, Threonine, or Arginine in the active site. japsonline.com These specific interactions are critical for the stability and specificity of the binding. psu.edu
Table 2: Simulated Binding Interactions of this compound with Caspase-3 Active Site
| Interacting Residue | Interaction Type | Distance (Å) |
| HIS 121 | Hydrogen Bond (with C=O) | 2.9 |
| SER 209 | Hydrogen Bond (with Furan O) | 3.1 |
| TRP 206 | π-π Stacking (with Phenyl ring) | 3.8 |
| TYR 204 | π-π Stacking (with Furan ring) | 4.2 |
| PHE 256 | Hydrophobic (π-Alkyl) | 4.5 |
This table presents hypothetical data from a simulated molecular docking study. Binding Energy: -7.8 kcal/mol.
Structure-Activity Relationship (SAR) Modeling (Theoretical Aspects)
Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. nih.gov For this compound, theoretical SAR modeling involves postulating how modifications to its core scaffold would affect its interactions with a biological target. researchgate.net This is often guided by quantitative structure-activity relationship (QSAR) models, which mathematically link molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) to activity. researchgate.netnih.gov
The core structure consists of three key regions for potential modification: the furan ring, the phenyl ring, and the propane-1,3-dione linker.
Phenyl Ring Substituents: Adding electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃, -NH₂) to the phenyl ring can alter the molecule's electronic distribution and hydrogen bonding capacity. For instance, a hydroxyl group could act as a hydrogen bond donor, potentially forming a new key interaction with the target protein and increasing affinity. mdpi.com
Furan Ring Substituents: The furan ring is a crucial part of the molecule's identity. Modifications here, such as adding small alkyl groups, could influence steric fit and hydrophobic interactions within the binding pocket. nih.gov
Linker Modification: The flexibility and length of the dione linker are critical for correctly orienting the furan and phenyl rings within the active site. Altering this linker could disrupt the optimal binding conformation.
Theoretical SAR models predict that specific substitutions can enhance binding affinity and, consequently, biological activity. researchgate.netmdpi.com
Table 3: Theoretical SAR Predictions for this compound Derivatives
| Modification Site | Substituent Type | Predicted Effect on Activity | Rationale |
| Phenyl Ring (para) | Electron-Donating (e.g., -OH, -OCH₃) | Increase | May form additional hydrogen bonds or enhance electronic complementarity with the active site. mdpi.com |
| Phenyl Ring (para) | Bulky Group (e.g., -t-butyl) | Decrease | Potential for steric hindrance within the binding pocket. |
| Furan Ring | Halogen (e.g., -Cl, -Br) | Increase/Decrease | Could form halogen bonds or alter lipophilicity, effect is target-dependent. |
| Dione Linker | Replacement of C=O | Decrease | The keto groups are often key hydrogen bond acceptors; their removal would likely reduce binding affinity. |
This table contains generalized theoretical predictions based on established SAR principles.
Molecular Dynamics Simulations to Investigate Conformational Behavior
Molecular Dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules over time, offering insights into their conformational flexibility and the stability of ligand-protein complexes. japsonline.comnih.gov An MD simulation of this compound can be performed under various conditions, such as in an aqueous solution to study its intrinsic conformational landscape or as part of a complex with a protein target to validate docking results. nih.govijsrset.com
When simulated in complex with a protein, the stability of the system is a key indicator of a viable binding mode. ijsrset.com The simulation, often run for nanoseconds (e.g., 100 ns), tracks the movements of every atom. ijsrset.com Analysis of the trajectory can reveal:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are calculated over time. A stable, low-RMSD plateau for the ligand suggests it remains securely in the binding pocket without significant conformational changes. ijsrset.com
Root Mean Square Fluctuation (RMSF): This metric identifies which parts of the protein or ligand are most mobile. High RMSF values for certain ligand atoms might indicate conformational flexibility.
Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds between the ligand and protein, calculating their occupancy (the percentage of simulation time a specific bond exists). High-occupancy hydrogen bonds are critical for stable binding. japsonline.com
These simulations provide a dynamic picture that complements the static view from molecular docking, confirming the stability of key interactions and exploring the conformational behavior of the ligand in a simulated biological environment. japsonline.comnih.gov
Table 4: Summary of a 100 ns MD Simulation for the Ligand-Protein Complex (Hypothetical Data)
| Metric | Average Value | Interpretation |
| Ligand RMSD | 1.8 Å | The ligand remains in a stable conformation within the binding site. |
| Protein Backbone RMSD | 2.5 Å | The overall protein structure is stable throughout the simulation. |
| H-bond (HIS 121) Occupancy | 85.2% | A strong and persistent hydrogen bond, crucial for anchoring the ligand. |
| H-bond (SER 209) Occupancy | 61.5% | A moderately stable hydrogen bond contributing to binding affinity. |
Biological Activity of 1 Furan 2 Yl 3 Phenylpropane 1,3 Dione and Its Derivatives Excluding Clinical Data
Role as a Precursor in the Synthesis of Biologically Active Scaffolds
1-(Furan-2-yl)-3-phenylpropane-1,3-dione is a key intermediate in the synthesis of more complex molecular architectures that exhibit significant biological effects. Its reactive 1,3-dicarbonyl moiety allows for cyclization reactions to form various heterocyclic systems, including flavonoids, chromones, and oxadiazoles.
Precursors to Flavonoids and Chromones with Bioactivity
Flavonoids and chromones are classes of naturally occurring compounds known for their wide spectrum of biological activities. plos.orgnih.gov The synthesis of these molecules often proceeds through chalcone (B49325) or β-diketone intermediates. ijrpc.comresearchgate.net Specifically, 1,3-diarylpropane-1,3-diones, which are structurally analogous to this compound, are established precursors for the synthesis of flavones and chromones. For instance, 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones can be cyclized to form flavones. researchgate.net This suggests that this compound can be utilized to synthesize furan-containing flavonoid and chromone (B188151) analogues. These synthetic flavonoids have been investigated for their potent antibacterial properties. plos.org The antimicrobial activity of flavonoids is a subject of extensive research, with studies indicating that certain flavonoids possess significant antibacterial and antifungal properties. mdpi.comnih.gov
| Precursor Compound | Resulting Scaffold | Associated Biological Activity |
| 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione (B75104) | Flavone (B191248) | Antibacterial, Antifungal |
| This compound (potential) | Furan-containing Flavonoid/Chromone | Potential Antimicrobial |
Building Block for Oxadiazole Derivatives with Diverse Activities
The 1,3,4-oxadiazole (B1194373) ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govmdpi.comnih.gov The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved through the cyclization of dicarbonyl compounds or their derivatives. While a direct synthesis from this compound is not extensively documented in the provided literature, the general synthetic pathways for 1,3,4-oxadiazoles often involve intermediates that can be derived from β-diketones. jidps.commdpi.com Furan-containing 1,3,4-oxadiazole derivatives have been synthesized and have shown notable biological activities. mdpi.com For example, certain furan-1,3,4-oxadiazole carboxamides have been identified as potent succinate (B1194679) dehydrogenase inhibitors with significant antifungal activity. nih.gov
In Vitro Antimicrobial Activity
The furan (B31954) nucleus is a component of many compounds with established biological activity, including antimicrobial effects. ijabbr.comijabbr.com Derivatives of this compound have been synthesized and evaluated for their efficacy against various microbial pathogens.
Antibacterial Efficacy
Several studies have highlighted the antibacterial potential of compounds containing the furan moiety. ijabbr.com Specifically, derivatives of 3-(furan-2-yl)-1-(aryl)-3-(phenylthio)propan-1-one have been synthesized and screened for their antimicrobial activity. researchgate.net The antibacterial efficacy of these compounds is often attributed to the presence of the furan ring, which can interact with bacterial cellular components. ijabbr.com Research on synthetic flavonoids, which can be derived from precursors like this compound, has also demonstrated potent in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. plos.org
Antifungal Efficacy
The antifungal properties of furan derivatives are also well-documented. ijabbr.com Novel thiophene (B33073)/furan-1,3,4-oxadiazole carboxamides have been designed and shown to exhibit potent antifungal activity against a range of phytopathogenic fungi by inhibiting succinate dehydrogenase. nih.gov Furthermore, certain nitrofuran derivatives have demonstrated broad-spectrum antifungal activity against various fungal species. mdpi.com The potential for this compound to serve as a scaffold for new antifungal agents is therefore significant, given the established antifungal properties of furan-containing heterocyclic compounds.
In Vitro Antiparasitic Activity (e.g., Trypanocidal Activity)
Derivatives of this compound have also been explored for their potential against parasitic protozoa. The synthesis of flavanone (B1672756) derivatives, which can be prepared from chalcones or 1,3-diketones, has yielded compounds with promising trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. mdpi.comresearchgate.net The mechanism of action for some of these compounds is thought to involve the inhibition of parasitic enzymes. researchgate.net The structural similarity of this compound to the precursors of these bioactive flavanones suggests that it could be a valuable starting material for the development of new antiparasitic agents.
| Compound Class | Target Organism | Notable Activity |
| Flavanone Derivatives | Trypanosoma cruzi | Potent in vitro activity against trypomastigote and amastigote forms. researchgate.netresearchgate.net |
| Furan-containing compounds (general) | Various parasites | Potential for broad-spectrum antiparasitic activity. |
General Enzyme Inhibition Potential (e.g., COX/LOX, as a structural analog to known inhibitors)
The 1,3-dicarbonyl motif present in this compound is a structural feature found in various compounds known to exhibit enzyme inhibitory activity. While direct studies on this specific compound's cyclooxygenase (COX) and lipoxygenase (LOX) inhibition are not extensively detailed in available literature, its structural similarity to other known inhibitors allows for a discussion of its potential activity. The arachidonic acid cascade, involving COX and LOX enzymes, is critical in mediating inflammation through the production of prostaglandins (B1171923) and leukotrienes. researchgate.net Inhibition of these pathways is a key mechanism for many anti-inflammatory drugs. researchgate.netnih.gov
Compounds with a 1,3-diphenylprop-2-yn-1-one structure, which are structurally analogous to the diketone, have been designed and evaluated as dual inhibitors of COX and LOX. nih.gov For instance, certain derivatives of this class have shown potent COX-2 inhibitory activity and an optimal balance of both COX and LOX inhibition. This suggests that the core phenyl-propanoid structure linked to another ring system is a viable scaffold for developing dual COX/LOX inhibitors. The simultaneous inhibition of both COX and LOX pathways is considered a promising strategy for developing anti-inflammatory agents with potentially fewer side effects compared to selective COX inhibitors. nih.gov
Furthermore, other furan-containing derivatives have demonstrated notable enzyme inhibition. A series of thiophene derivatives, another five-membered heterocyclic ring system, were synthesized and showed dual COX-2/5-LOX inhibitory activities. nih.gov Specifically, N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide displayed significant COX-2 selectivity and acceptable 5-LOX inhibitory activity, with IC50 values of 5.45 μM and 4.33 μM, respectively. nih.gov The bioactivity of furan-containing compounds has also been noted for their ability to act as irreversible enzyme inhibitors by forming covalent bonds within an enzyme's active site. shareok.org This highlights the potential of the furan moiety itself to contribute to enzyme inhibition.
The table below summarizes the inhibitory activities of compounds structurally related to this compound.
Table 1: Enzyme Inhibitory Activity of Structurally Related Compounds
Antiprofiferative Activities of Related Furan Derivatives
The furan nucleus is a key structural component in many compounds exhibiting a wide range of biological activities, including significant antiproliferative effects. benthamdirect.comresearchgate.net Research into novel furan derivatives, particularly those synthesized from β-dicarbonyl precursors, has identified several compounds with potent activity against various human cancer cell lines. benthamdirect.comresearchgate.net
One study detailed the synthesis of a series of novel furan derivatives from α-haloketones and β-dicarbonyl compounds. benthamdirect.comresearchgate.net Several of these derivatives demonstrated pronounced anti-proliferative effects at micromolar concentrations against human cervical (HeLa) and colorectal (SW620) cancer cells. benthamdirect.comresearchgate.net For the HeLa cell line, the IC50 values for the most active compounds ranged from 0.08 to 8.79 μM. benthamdirect.comresearchgate.net
In another study, a new class of furan-based derivatives was synthesized and evaluated for cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov Two compounds, a pyridine (B92270) carbohydrazide (B1668358) derivative (compound 4) and an N-phenyl triazinone derivative (compound 7), showed significant anticancer activity with IC50 values of 4.06 μM and 2.96 μM, respectively. nih.gov These compounds were also found to be selective, exhibiting higher IC50 values against the normal breast cell line (MCF-10A), indicating a degree of safety toward non-cancerous cells. nih.gov Further investigation suggested that these compounds induce cell cycle arrest at the G2/M phase and promote cell death via apoptosis. nih.gov
Additionally, furo[2,3-d]pyrimidine (B11772683) based chalcones have been identified as potent anti-breast cancer agents. rsc.org Two halogenated derivatives, in particular, showed potent anti-proliferative activity against a panel of 59 cancer cell lines, with mean GI50 values of 2.41 μM and 1.23 μM. rsc.org These compounds also exhibited pronounced cytotoxic activity against a doxorubicin-resistant MCF-7 cell line, with IC50 values of 1.20 μM and 1.90 μM, which were superior to doxorubicin (B1662922) itself (IC50 = 3.30 μM). rsc.org
The antiproliferative activities of various furan derivatives are summarized in the table below.
Table 2: Antiproliferative Activity of Furan Derivatives Against Various Cancer Cell Lines
Potential Applications of 1 Furan 2 Yl 3 Phenylpropane 1,3 Dione Excluding Clinical/pharmaceutical End Products
Utilization as a Versatile Synthetic Precursor in Organic Synthesis
The reactivity of the 1,3-dicarbonyl group is a cornerstone of modern organic synthesis, and 1-(furan-2-yl)-3-phenylpropane-1,3-dione is no exception. This compound serves as a valuable and versatile building block for constructing more elaborate molecular architectures.
The two carbonyl groups of this compound are positioned perfectly to react with dinucleophiles, leading to the formation of various heterocyclic systems. This reactivity is fundamental to its role as a synthetic intermediate. For instance, condensation reactions with hydrazine (B178648) and its derivatives are a common and efficient method for producing substituted pyrazoles. researchgate.net The reaction proceeds by initial condensation at one carbonyl group, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole (B372694) ring.
Similarly, reactions with other dinucleophiles can yield a variety of five- and six-membered heterocycles. This makes the compound a key starting material for creating libraries of complex molecules, such as pyrimidines (from reaction with urea or thiourea) and benzodiazepines (from reaction with o-phenylenediamine). researchgate.net The furan (B31954) and phenyl substituents on the resulting heterocycle can then be further modified, allowing for the synthesis of a diverse range of complex structures.
Table 1: Examples of Heterocyclic Systems Derived from β-Diketones This table illustrates the general synthetic utility of the β-diketone scaffold.
| Reactant | Resulting Heterocycle |
|---|---|
| Hydrazine / Substituted Hydrazines | Pyrazole |
| Hydroxylamine | Isoxazole |
| Urea / Thiourea | Pyrimidine |
| o-Phenylenediamine | 1,5-Benzodiazepine |
A crucial feature of β-diketones is their ability to exist in a keto-enol tautomeric equilibrium. The enol form of this compound can be readily deprotonated to form the corresponding β-diketonate anion. This anion is an excellent bidentate chelating ligand, capable of coordinating to a vast array of metal ions through its two oxygen donor atoms to form a stable six-membered ring. icm.edu.pl
The stability and versatility of these metal-diketonate complexes make them highly valuable in coordination chemistry. mdpi.com The furan and phenyl groups on the ligand backbone can influence the electronic properties, solubility, and steric environment of the resulting metal complex. This allows for the fine-tuning of the complex's characteristics for specific applications, such as catalysis or as precursors for advanced materials. The ability to form stable complexes with most metals is a direct consequence of the compound existing in its enol form. icm.edu.pl
Material Science and Advanced Materials Development
The unique electronic and photophysical properties that arise from the coordinated β-diketonate ligand have positioned this compound and its derivatives as valuable components in the field of materials science.
Metal complexes of β-diketonates are widely studied for their luminescent properties. mdpi.com Lanthanide complexes, in particular, are known for their sharp, line-like emission spectra and long luminescence lifetimes. scirp.org In these systems, the β-diketonate ligand, such as the one derived from this compound, acts as an "antenna". The ligand possesses a strong absorption in the UV region and, upon excitation, can efficiently transfer the absorbed energy to the central lanthanide ion (e.g., Europium(III) or Terbium(III)). semanticscholar.orgnih.gov The metal ion then de-excites by emitting light at its own characteristic wavelengths, resulting in strong, color-pure luminescence. scirp.org
Furthermore, coordination of the diketone to a boron difluoride (BF₂) unit can also produce highly fluorescent materials. nih.govnih.gov Furan-substituted difluoroboron β-diketonate dyes have been shown to exhibit solid-state switchable luminescence, making them candidates for sensors and imaging agents. nih.govnih.gov The photophysical properties of these materials can be tuned by modifying the substituents on the diketone backbone. semanticscholar.org
Table 2: Photophysical Properties of Representative Lanthanide β-Diketonate Complexes Data illustrates typical properties and is not specific to the title compound unless cited.
| Lanthanide Ion | Ligand Type | Excitation Max (nm) | Emission Max (nm) | Emitted Color |
|---|---|---|---|---|
| Europium (Eu³⁺) | Aromatic β-diketonate | ~350-400 | ~612 | Red researchgate.net |
| Terbium (Tb³⁺) | Aromatic β-diketonate | ~350-400 | ~545 | Green |
The excellent luminescent properties of metal complexes derived from β-diketones make them promising candidates for use as emitters in organic light-emitting diodes (OLEDs). scirp.org Lanthanide β-diketonate complexes are particularly attractive for this application due to their high internal quantum efficiencies and sharp emission bands, which lead to high color purity. researchgate.net
Complexes of this compound can be designed to have the necessary volatility and film-forming properties for incorporation into multilayer OLED devices. By selecting the appropriate metal ion (e.g., Europium for red, Terbium for green), these complexes can serve as the emissive dopants in the device's light-emitting layer. The ability to tune the ligand structure provides a pathway to optimize device performance, including brightness, efficiency, and operational lifetime.
The β-diketone moiety can be incorporated into polymer structures to create functional materials with tailored properties. icm.edu.pl One approach involves synthesizing a derivative of this compound that contains a polymerizable group, such as a vinyl or methacrylate function. This monomer can then be copolymerized with other monomers to introduce the β-diketone unit as a pendant group along the polymer backbone.
These β-diketone functionalized polymers have several applications. The pendant diketone groups can act as sites for post-polymerization cross-linking by adding metal ions, forming a stable 3D network and altering the mechanical and thermal properties of the material. mdpi.comrsc.org This metal-ligand interaction can create self-healing or stimulus-responsive materials. mdpi.com Additionally, if lanthanide ions are used for cross-linking, the resulting polymer network can become highly luminescent, creating flexible and processable light-emitting materials. mdpi.comnih.gov
Agrochemical Applications of this compound (Excluding Clinical/Pharmaceutical End-Products)
The unique structural combination of a furan ring and a 1,3-dione (or β-diketone) moiety in this compound suggests its potential for various applications in the agrochemical sector. Research into related compounds containing these key functional groups has revealed promising herbicidal, insecticidal, and fungicidal activities. While direct and extensive studies on the specific agrochemical applications of this compound are not widely available in publicly accessible literature, the known bioactivity of its constituent parts provides a strong basis for its potential in crop protection.
Herbicidal Potential
The exploration of furan-containing compounds for herbicidal activity is an active area of research. While specific studies on the herbicidal effects of this compound are limited, related heterocyclic compounds have demonstrated notable efficacy. For instance, certain plant extracts containing furan-related molecules have shown allelopathic effects, which involve the inhibition of plant growth through the release of biochemicals. These natural compounds can serve as models for the development of new herbicides.
One study investigated the bioherbicidal activity of potent allelopathic plant fractions against major weeds found in wheat crops. The methanolic extracts from these plants, which were found to contain various compounds including alkaloids and phenolic acids with furan-related structures, demonstrated significant inhibitory effects on the germination and growth of weeds like Sonchus arvensis, Lolium multiflorum, and Parthenium hysterophorus. Application of these extracts led to permanent wilting and a notable reduction in the chlorophyll content of the weeds, alongside a significant increase in oxidative stress markers. The study highlighted that the allelopathic potential was linked to the high concentration of phenolic and flavonoid compounds in the extracts.
Insecticidal Potential
The furan scaffold is a component of many natural and synthetic compounds with demonstrated insecticidal properties. The insecticidal potential of furan-containing compounds often stems from their ability to act as neurotoxins or disrupt key physiological processes in insects.
Research into lactones derived from furan-2(5H)-one has revealed significant insecticidal activity against pests such as the melonworm (Diaphania hyalinata). In one study, various synthesized 4,7-methanoisobenzofuran-1(3H)-ones were evaluated, and the most active compounds were selected for further testing to determine their lethal dose (LD50 and LD90) values. Time-mortality studies showed that some formulations could achieve 50% mortality in melonworms within two hours, indicating a strong knockdown effect.
Similarly, derivatives of pyrrolone, which can be synthesized from furan-2(3H)-one precursors, have been investigated as potential insecticides against mosquito larvae. A study focusing on Culex pipiens larvae demonstrated that several novel pyrrolone derivatives exhibited higher toxicity than the commercial insecticide chlorfenapyr. The lethal concentration (LC50) values for some of these compounds were found to be significantly lower than that of the control.
The following table summarizes the insecticidal activity of selected furan derivatives against different insect pests, as reported in various studies.
| Compound/Derivative | Target Insect | Activity Measure | Value |
| Pyrrolone Derivative 17 | Culex pipiens (Lab Strain) | LC50 | 14.19 µg/mL |
| Pyrrolone Derivative 9 | Culex pipiens (Lab Strain) | LC50 | 25.54 µg/mL |
| Pyrrolone Derivative 15 | Culex pipiens (Lab Strain) | LC50 | 33.74 µg/mL |
| Chlorfenapyr (Control) | Culex pipiens (Lab Strain) | LC50 | 38.35 µg/mL |
This table is generated from data on pyrrolone derivatives synthesized from furanone precursors.
Fungicidal Potential
The fungicidal properties of compounds incorporating a furan ring are well-documented. The furan moiety can be found in several systemic fungicides and serves as a key pharmacophore in the development of new antifungal agents. These compounds often act by inhibiting essential fungal enzymes or disrupting cell membrane integrity.
A study on novel thiophene (B33073)/furan-1,3,4-oxadiazole carboxamides designed as succinate (B1194679) dehydrogenase (SDH) inhibitors revealed potent antifungal activity against a range of phytopathogenic fungi. SDH is a crucial enzyme in the fungal respiratory chain, and its inhibition can effectively halt fungal growth. Several of the synthesized compounds showed remarkable activity against Sclerotinia sclerotiorum, with EC50 values indicating higher potency than the commercial fungicide boscalid.
The table below presents the in vitro fungicidal activity of selected furan-1,3,4-oxadiazole carboxamide derivatives against Sclerotinia sclerotiorum.
| Compound | EC50 (mg/L) against S. sclerotiorum |
| 4b | 1.1 ± 0.05 |
| 4g | 0.43 ± 0.02 |
| 4h | 0.28 ± 0.01 |
| 4i | 0.14 ± 0.03 |
| 5j | 0.98 ± 0.04 |
| Boscalid (Control) | 0.65 ± 0.02 |
This table is generated from data on furan-1,3,4-oxadiazole carboxamide derivatives.
Furthermore, research into nitrofuran derivatives has also demonstrated broad-spectrum antifungal activity. These compounds have shown inhibitory effects against various fungal species, with minimal inhibitory concentration (MIC90) values indicating significant potency. For instance, certain nitrofuran compounds were effective against Histoplasma capsulatum, Paracoccidioides brasiliensis, and various species of Trichophyton.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(Furan-2-yl)-3-phenylpropane-1,3-dione?
- The compound is typically synthesized via Claisen condensation between furan-2-carbonyl chloride and phenylacetyl chloride in the presence of a base like triethylamine. Reaction conditions include refluxing in anhydrous toluene (8–12 hours) followed by crystallization from ethanol to isolate the product. This method ensures high purity and avoids side reactions from moisture-sensitive intermediates .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this diketone?
- ¹H NMR : The furan ring protons appear as distinct doublets (δ 6.5–7.5 ppm), while the diketone carbonyl groups resonate as singlets (δ 8.0–8.5 ppm). ¹³C NMR confirms the carbonyl carbons at ~190–200 ppm. IR spectroscopy identifies strong C=O stretching vibrations near 1700 cm⁻¹. For advanced validation, compare data with structurally similar compounds like 3-(4-Biphenyl-1-yl)-3-hydroxy-1-phenyl-prop-2-en-1-one, which shares analogous carbonyl features .
Q. What are the key solubility properties of this compound in common organic solvents?
- The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol or toluene. Solubility data for related diketones (e.g., 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone) suggest that halogenation or fluorination reduces polarity, which may influence solvent selection for crystallization .
Advanced Research Questions
Q. How can researchers design phosphorus-containing heterocycles using this diketone as a precursor?
- Reacting this compound with P,P-dichlorophenylphosphine or phenyl phosphonic dichloride under anhydrous conditions (10°C, triethylamine base) yields 1,2-benzoxaphosphinines. Key steps include refluxing in toluene (8–12 hours) and filtering precipitated solids. Monitor reaction progress via TLC and confirm product structure using ³¹P NMR .
Q. How should researchers resolve contradictions in reaction yields when scaling up synthesis?
- Discrepancies in yields during scale-up often arise from inefficient heat transfer or incomplete mixing. Use design of experiments (DoE) to optimize parameters like reflux time, solvent volume, and base concentration. For example, triethylamine stoichiometry (2 equivalents) is critical to neutralize HCl byproducts in Claisen condensations. Parallel small-scale trials can identify optimal conditions before large-scale synthesis .
Q. What strategies can mitigate unexpected byproducts in Friedel-Crafts acylation involving this compound?
- Byproducts like regioisomers may form due to competing acylation sites. Use Lewis acid catalysts (e.g., AlCl₃) with controlled stoichiometry to direct electrophilic attack to the furan ring. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity via HPLC. Structural analogs, such as 3-[4-Chloro-3-(trifluoromethyl)anilino]-1-phenylpropan-1-one, demonstrate the importance of steric and electronic effects in directing reactions .
Q. How can computational chemistry aid in predicting the reactivity of this diketone in cycloaddition reactions?
- Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions. For example, the electron-deficient diketone may act as a dienophile with electron-rich dienes. Compare computational results with experimental data from structurally related compounds like (E)-1-(3-Furanyl)-3-phenyl-2-propen-1-one to validate predictions .
Methodological Notes
- Spectral Analysis : Always cross-reference experimental NMR/IR data with PubChem entries (e.g., DTXSID70568440) to confirm assignments .
- Safety : Handle phosphorus halides and acyl chlorides in a fume hood. Refer to SDS guidelines (e.g., Combi-Blocks QV-3481) for proper disposal and first-aid protocols .
- Advanced Purification : For phosphorus-containing derivatives, use recrystallization from diluted ethanol to remove unreacted halides, as described in benzoxaphosphinine synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
